[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine
Overview
Description
(2E)-3-Phenylprop-2-en-1-ylamine is an organic compound with the molecular formula C12H17N. It is also known by its systematic name, 2-Propen-1-amine, N-(1-methylethyl)-3-phenyl-, (E)- (9CI) . This compound is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl chain, which is further connected to an isopropylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Phenylprop-2-en-1-ylamine typically involves the reaction of a suitable phenylpropene derivative with isopropylamine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the phenylpropene derivative is reacted with isopropylamine in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of (2E)-3-Phenylprop-2-en-1-ylamine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Phenylprop-2-en-1-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenyl group or the amine group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpropene oxides, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
(2E)-3-Phenylprop-2-en-1-ylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (2E)-3-Phenylprop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
(2E)-3-Phenylprop-2-en-1-ylamine can be compared with other similar compounds, such as:
Phenylpropylamine: Similar in structure but lacks the isopropylamine group.
Phenethylamine: Contains a phenyl group attached to an ethylamine chain.
Amphetamine: A well-known stimulant with a similar phenylpropylamine backbone but different substituents.
The uniqueness of (2E)-3-Phenylprop-2-en-1-ylamine lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(E)-3-phenyl-N-propan-2-ylprop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-9,11,13H,10H2,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCVISFRWLCGCZ-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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